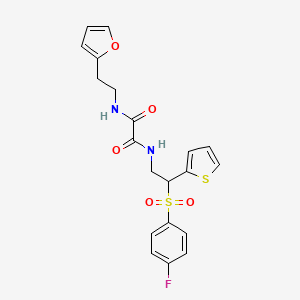

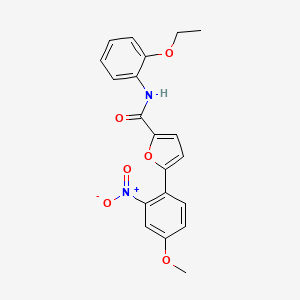

![molecular formula C17H10N4OS3 B2888994 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-37-3](/img/structure/B2888994.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . It has a molecular formula of C16H10N4O3S2 and an average mass of 370.406 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moiety. These moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.科学的研究の応用

Microwave-Assisted Synthesis and Anticancer Evaluation

A study highlighted the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity against several human cancer cell lines. This research underscores the potential of these compounds in cancer therapy, particularly for melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies were performed to predict the mechanism of action, indicating good oral drug-like behavior of the synthesized compounds (Tiwari et al., 2017).

Antitumor Activity of Thiazole Derivatives

Another investigation synthesized new thiazole derivatives to study their antitumor activity. The compounds demonstrated significant in vitro growth inhibition of human tumor cells, showcasing the potential of thiazole derivatives as innovative anti-cancer agents (Ostapiuk et al., 2017).

Supramolecular Gelators

Research on N-(thiazol-2-yl)benzamide derivatives revealed their role as a new series of supramolecular gelators. The study found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, facilitated by methyl functionality and multiple non-covalent interactions. This work contributes to the understanding of gelation behavior in designing new materials (Yadav & Ballabh, 2020).

Synthesis and Diuretic Activity

A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened for diuretic activity in vivo. This study identified promising candidates for diuretic applications, expanding the potential therapeutic uses of benzothiazole derivatives (Yar & Ansari, 2009).

Corrosion Inhibitors for Carbon Steel

Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The findings demonstrated high inhibition efficiencies, suggesting these compounds as effective corrosion inhibitors, which is crucial for protecting industrial materials (Hu et al., 2016).

将来の方向性

Benzothiazole derivatives, including “N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide”, have shown promising anti-tubercular activity . Future research could focus on further exploring the anti-tubercular activity of this compound and its potential as a therapeutic agent. Additionally, more studies are needed to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound.

特性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-15(14(11)24-8)25-17(20-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODIZRVHMHRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

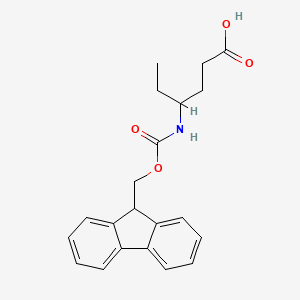

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

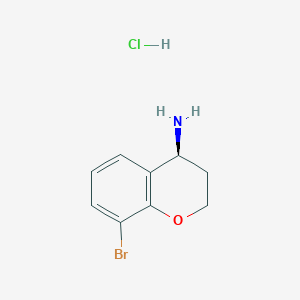

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)